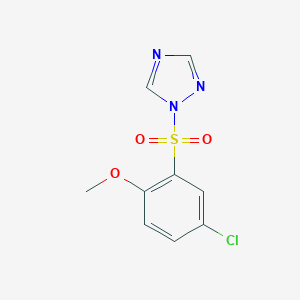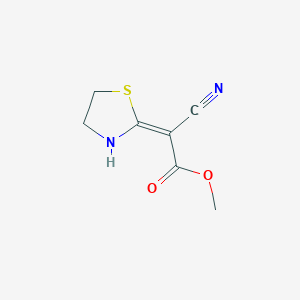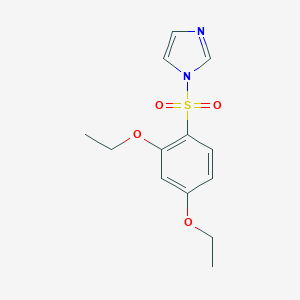
4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different sulfonyl or sulfinyl compounds.
Scientific Research Applications
4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with metal ions or other cofactors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxybenzenesulfonyl chloride
- 1-(5-chloro-2-methoxybenzenesulfonyl)piperazine
- Sulfonamide analogs of niclosamide
Uniqueness
4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is unique due to the presence of both the triazole ring and the sulfonyl group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C9H8ClN3O3S |
|---|---|
Molecular Weight |
273.7 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3O3S/c1-16-8-3-2-7(10)4-9(8)17(14,15)13-6-11-5-12-13/h2-6H,1H3 |
InChI Key |
GVSNCJYDOCTNSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC=N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)
![3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde](/img/structure/B230522.png)

![3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B230575.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)

![N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B230680.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)

